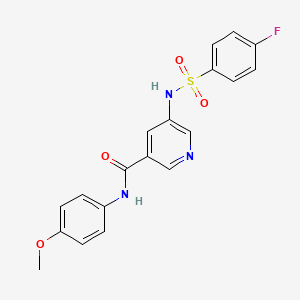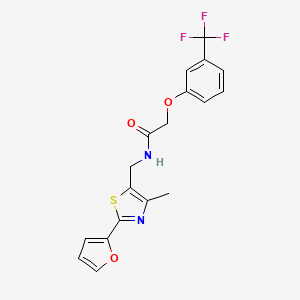![molecular formula C10H11Cl2N3 B2660668 1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride CAS No. 1052544-22-5](/img/structure/B2660668.png)
1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is a chemical compound that is widely used in scientific research. It is a pyrazole derivative that exhibits a range of biochemical and physiological effects. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride is not fully understood. However, studies have suggested that this compound may inhibit the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting the activity of these enzymes, this compound may help to reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride has been shown to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic properties. This compound has also been shown to have antitumor activity and may have potential applications in the treatment of cancer. In addition, this compound has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride has several advantages for lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied and its properties are well understood. However, this compound also has some limitations. It may exhibit toxicity at high concentrations, and its effects may vary depending on the experimental conditions.
Future Directions
There are several future directions for research on 1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the identification of new applications for this compound, particularly in the field of medicine. Further studies are also needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesis Methods
The synthesis of 1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride has been achieved using several methods. One of the most common methods involves the reaction of 3-chlorobenzyl chloride with hydrazine hydrate to form 3-chlorobenzyl hydrazine. This intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and potassium carbonate to form 1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of this compound.
Scientific Research Applications
1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride has been extensively used in scientific research. It has been studied for its potential applications in the field of medicine, including its use as an anti-inflammatory agent, an analgesic, and an antipyretic. This compound has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]pyrazol-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3.ClH/c11-9-3-1-2-8(6-9)7-14-10(12)4-5-13-14;/h1-6H,7,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVELPKMFANTGJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=CC=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3-chlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-oxo-3,5,6,7,8,9-hexahydro-2H-thiazolo[2,3-b]quinazolin-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2660585.png)
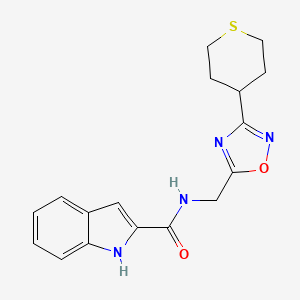
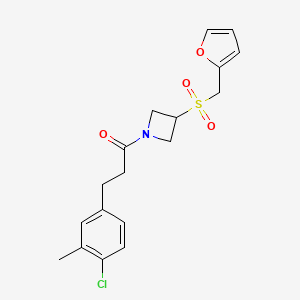
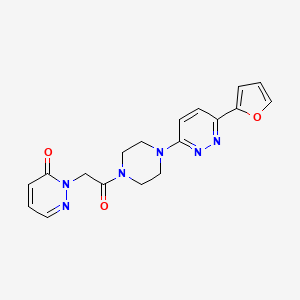
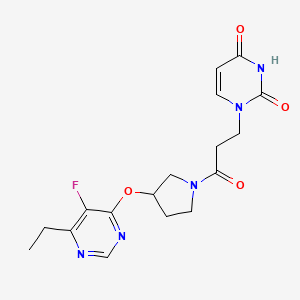

![3-(2-(4-(2,5-dimethylphenyl)piperazin-1-yl)-2-oxoethyl)-7-(2-fluorophenyl)-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2660598.png)
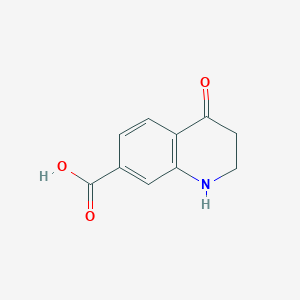

![3,6-Diamino-4-(4-methoxyphenyl)-2-(4-methylbenzoyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B2660603.png)
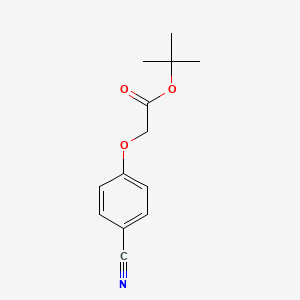
![4-(Trifluoromethyl)-1-oxaspiro[2.6]nonane](/img/structure/B2660605.png)
